5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine

Fragment-based drug discovery Lipophilicity ADME prediction

5-Bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine (CAS 1434054-04-2) is a fully aromatic, fused pyrazolo[3,4-c]pyridine heterocycle bearing a bromine substituent at the C-5 position and methyl groups at the N-2 and C-3 positions. This substitution pattern distinguishes it from the more common 1H-tautomeric series and provides a unique vectorial diversification platform for fragment-based drug discovery (FBDD).

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1434054-04-2
Cat. No. B3322271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine
CAS1434054-04-2
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=C2C=C(N=CC2=NN1C)Br
InChIInChI=1S/C8H8BrN3/c1-5-6-3-8(9)10-4-7(6)11-12(5)2/h3-4H,1-2H3
InChIKeyAOGJCMBECAUWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine – CAS 1434054-04-2 Procurement Guide


5-Bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine (CAS 1434054-04-2) is a fully aromatic, fused pyrazolo[3,4-c]pyridine heterocycle bearing a bromine substituent at the C-5 position and methyl groups at the N-2 and C-3 positions . This substitution pattern distinguishes it from the more common 1H-tautomeric series and provides a unique vectorial diversification platform for fragment-based drug discovery (FBDD) [1]. The compound is commercially supplied at 97% purity with a calculated LogP of 1.73, occupying a favorable fragment-like physicochemical space (MW 226.08, Fsp3 0.25) .

Why 5-Bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine Cannot Be Replaced by Generic Analogs


The pyrazolo[3,4-c]pyridine scaffold exists in multiple tautomeric forms (1H, 2H, 3H) and substitution patterns that dramatically alter physicochemical properties, hydrogen-bonding capacity, and reactivity in cross-coupling reactions . The 2,3-dimethyl-2H regioisomer eliminates the N-1 hydrogen-bond donor present in the 1H series, increasing lipophilicity by 0.68 log units relative to 5-bromo-1H-pyrazolo[3,4-c]pyridine . This change directly impacts membrane permeability, metabolic stability, and off-target binding profiles – parameters that cannot be approximated by interchanging regioisomeric or des-methyl fragments. Furthermore, the C-5 bromine atom serves as the primary synthetic handle; its reactivity is modulated by the electron-donating methyl substituents, affecting rates of Pd-catalyzed cross-coupling that differ from chloro or iodo analogs [1].

Quantitative Differentiation Evidence for 5-Bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine


Lipophilicity (LogP) Differentiation vs. 5-Bromo-1H-pyrazolo[3,4-c]pyridine

The 2,3-dimethyl-2H substitution increases calculated LogP by 0.68 log units compared to the 5-bromo-1H-pyrazolo[3,4-c]pyridine tautomer. This is the difference between LogP 1.73 and LogP 1.05 , both determined by the same vendor (Fluorochem) using a consistent computational method. The ΔLogP of 0.68 corresponds to approximately a 4.8-fold increase in octanol-water partition coefficient, which in medicinal chemistry typically translates to enhanced passive membrane permeability but also increased CYP450 binding potential.

Fragment-based drug discovery Lipophilicity ADME prediction

Hydrogen-Bond Donor Count Elimination via N-2 Methylation

The N-2 methyl group in 5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine eliminates the N-1 hydrogen-bond donor present in the 1H tautomer. The target compound has 0 H-bond donors and 2 H-bond acceptors , while 5-bromo-1H-pyrazolo[3,4-c]pyridine has 1 H-bond donor and 2 H-bond acceptors . This structural difference reduces topological polar surface area (TPSA) and modifies the compound's hydrogen-bonding capacity, which directly influences oral bioavailability predictions (Rule of Five: HBD ≤ 5 HBA ≤ 10).

Fragment-based drug discovery Hydrogen bonding Oral bioavailability

C-5 Bromine as a Validated Cross-Coupling Handle for Vectorial Elaboration

The C-5 bromine position in pyrazolo[3,4-c]pyridines has been validated for Pd-catalyzed Buchwald-Hartwig amination, enabling selective elaboration along the C-5 growth vector without protecting group interference at N-1 or N-2 [1]. The 2,3-dimethyl-2H substitution pattern permanently blocks N-1 and N-2 positions, ensuring unambiguous regiochemical outcomes in cross-coupling reactions – a distinct advantage over 1H-protio analogs where N-alkylation under coupling conditions can yield complex product mixtures. The class-level evidence shows that 5-halo-pyrazolo[3,4-c]pyridines are amenable to Suzuki-Miyaura cross-coupling at C-3, Negishi coupling at C-7, and amination at C-5 [1], but only the 2,3-dimethyl-2H scaffold provides inherent N-protection at both ring nitrogens.

Synthetic methodology Cross-coupling Fragment elaboration

Commercial Purity and Fragment-Property Compliance for FBDD Procurement

The compound is commercially supplied at 97% purity , which exceeds the 95% purity standard of the closely related 5-bromo-1H-pyrazolo[3,4-c]pyridine from the same vendor . With a molecular weight of 226.08 Da (well below the 300 Da Ro3 fragment limit), Fsp3 of 0.25, and ClogP of 1.73 (within the fragment-optimized range of 0–3), the compound satisfies all key Rule-of-Three criteria for fragment screening libraries . These properties position it as a compliant fragment starting point that requires no further purification before primary screening.

Fragment-based drug discovery Quality control Procurement specification

Optimal Application Scenarios for 5-Bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine (CAS 1434054-04-2)


Fragment-to-Lead Elaboration via C-5 Buchwald-Hartwig Amination

Medicinal chemistry teams pursuing fragment-based drug discovery can use this compound as a pre-optimized scaffold for C-5 amination without requiring N-protection steps. The 2,3-dimethyl-2H substitution pattern permanently blocks reactive N-H positions, enabling direct Pd-catalyzed C-N bond formation at the bromo position with aryl/heteroaryl amines . This is particularly advantageous when generating focused libraries for Pim kinase or BTK targets, where pyrazolo[3,4-c]pyridine cores have established inhibitory activity [1]. The LogP of 1.73 positions elaborated products favorably within the CNS-accessible chemical space (LogP 1–3) .

Physicochemical Property-Driven Lead Optimization

The 0.68 LogP unit increase relative to the 1H tautomer makes this compound a strategic choice for programs requiring enhanced passive permeability without resorting to additional lipophilic substituents. Computational and biophysical screening cascades can directly compare this 2,3-dimethyl scaffold against 1H analogs to quantify the impact of N-methylation on microsomal stability, CYP inhibition, and plasma protein binding – parameters that correlate with the H-bond donor count reduction from 1 to 0 .

Regioselective Diversification at Multiple Growth Vectors

The pyrazolo[3,4-c]pyridine core supports sequential functionalization at C-3 (via borylation/Suzuki), C-5 (via amination), and C-7 (via metalation/Negishi coupling) [1]. The permanently N-2 methylated scaffold ensures that C-3 and C-7 elaborations proceed without competing N-alkylation side reactions that plague 1H-protio substrates. This vectorial diversification strategy is directly applicable to hit-to-lead programs where rapid SAR exploration around a validated kinase inhibitor scaffold is required [1].

High-Purity Fragment Library Stocking for Primary Screening

Procurement teams building fragment screening libraries can specify this compound at 97% purity with verified identity (CAS 1434054-04-2, InChI, SMILES) and compliant fragment properties (MW 226.08, Fsp3 0.25, ClogP 1.73, HBD 0, HBA 2) . The higher supplied purity compared to the 95% 1H analog reduces pre-screening quality control burden and minimizes false positives in SPR, NMR, and DSF-based primary screens where trace electrophilic impurities can confound hit identification.

Quote Request

Request a Quote for 5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.